
1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Research has explored the synthesis of novel heterocyclic compounds, including pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide moieties. These compounds have been evaluated for their antimicrobial and antifungal activities. For example, compounds with N-methylphthalimide showed moderate to strong activity against Aspergillus niger, indicating their potential as antimicrobial agents (Al-Omran & El-Khair, 2005).
Anticancer Agent Synthesis
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been investigated for their potential as anticancer agents. These compounds are considered mitotic inhibitors with significant antitumor activity in mice. Various synthesis routes have been developed for these compounds, highlighting their potential in cancer therapy research (Temple et al., 1987).
Synthesis and Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural elucidation of these compounds based on elemental analysis and spectral data indicates their potential as cytotoxic agents (Hassan et al., 2014).
Antimycobacterial Activity of Substituted Isosteres
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids for antimycobacterial activity against Mycobacterium tuberculosis has been conducted. These compounds, designed to improve cellular permeability and potentially convert to active species after cell wall penetration, have shown varying degrees of potency, suggesting their utility in treating mycobacterial infections (Gezginci et al., 1998).
Anti-HIV Activity of Pyrazolopyridones
A series of novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide derivatives have been synthesized and evaluated for their in vitro anti-HIV activity. Some compounds have shown moderate to potent activity against HIV strains, highlighting the importance of these derivatives in anti-HIV research (Savant et al., 2018).
properties
IUPAC Name |
1-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-10-13(9-19-21)12-5-11(6-17-8-12)7-18-16(24)14-3-4-15(23)22(2)20-14/h3-6,8-10H,7H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNLNIJOPJGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

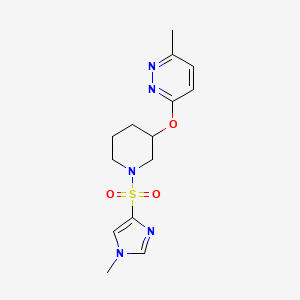

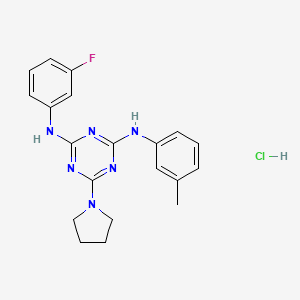
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2973401.png)
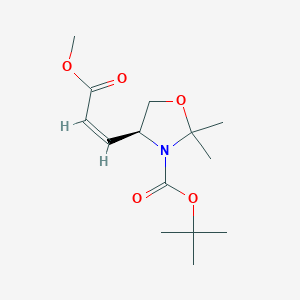
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)
![5-((2,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973405.png)
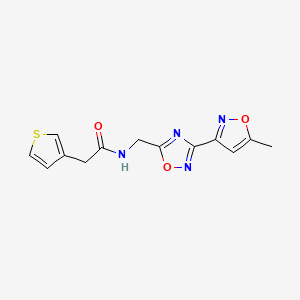
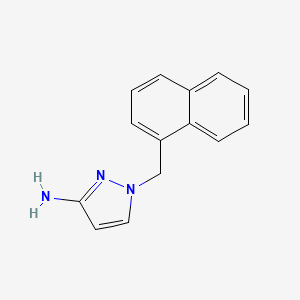
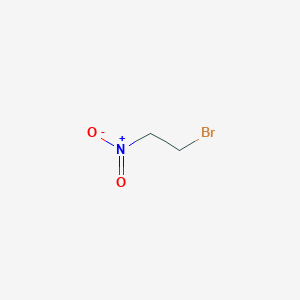
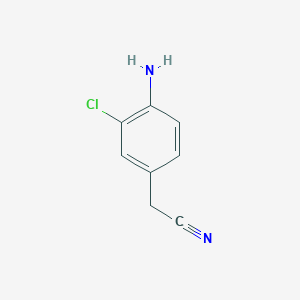
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)